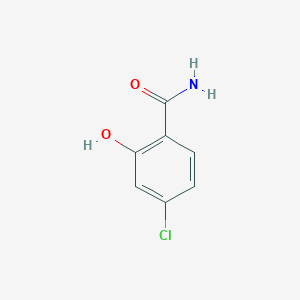
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine
Vue d'ensemble
Description
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine is a heterocyclic organic compound with the molecular formula C11H11FN4. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-5-(4-fluorobenzyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis often begins with a 2,4-diaminopyrimidine core.
Substitution Reaction: A brominated derivative, such as 2,4-diamino-5-bromo-6-substituted pyrimidine, is used as the starting material.
Reaction Conditions: The Suzuki-Miyaura coupling is performed using palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective for commercial applications .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of amino groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The Suzuki-Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for the Suzuki-Miyaura coupling.
Mild Conditions: Typically involve aqueous or organic solvents at moderate temperatures.
Major Products:
Substituted Pyrimidines: Various derivatives can be synthesized by modifying the substituents on the pyrimidine ring.
Applications De Recherche Scientifique
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit dihydrofolate reductase in Mycobacterium tuberculosis.
Biological Studies: Used in studies to understand enzyme inhibition and drug resistance mechanisms.
Chemical Biology: Serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolate. This inhibition disrupts the folate pathway, leading to impaired DNA synthesis and cell division in susceptible organisms . The molecular target is the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
Trimethoprim: Another dihydrofolate reductase inhibitor with a similar pyrimidine core.
Pyrimethamine: Used as an antimalarial drug, also targeting dihydrofolate reductase.
Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase.
Uniqueness: 2,4-Diamino-5-(4-fluorobenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity compared to other inhibitors. Its fluorobenzyl group enhances its binding affinity and specificity for the target enzyme .
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-3-1-7(2-4-9)5-8-6-15-11(14)16-10(8)13/h1-4,6H,5H2,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWWLUGRQFFCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566744 | |
| Record name | 5-[(4-Fluorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-06-6 | |
| Record name | 5-[(4-Fluorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)




![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)







